molecular formula C20H22N4 B15118514 1-(6-Cyclobutylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

1-(6-Cyclobutylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B15118514
M. Wt: 318.4 g/mol
InChI Key: ZMZSDTRGTASMEL-UHFFFAOYSA-N
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Description

1-(6-Cyclobutylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a pyrimidine ring fused with a piperidine ring, along with a phenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Cyclobutylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the cyclobutyl group. The piperidine ring is then synthesized and attached to the pyrimidine ring. Finally, the phenyl group and the carbonitrile group are introduced through various organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

1-(6-Cyclobutylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-Cyclobutylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl)piperazin-1-yl}ethan-1-one
  • 4-cyclobutyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine

Uniqueness

1-(6-Cyclobutylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

1-(6-cyclobutylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C20H22N4/c21-14-20(17-7-2-1-3-8-17)9-11-24(12-10-20)19-13-18(22-15-23-19)16-5-4-6-16/h1-3,7-8,13,15-16H,4-6,9-12H2

InChI Key

ZMZSDTRGTASMEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)(C#N)C4=CC=CC=C4

Origin of Product

United States

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